molecular formula C8H9F2NO B13318190 2-Ethoxy-4,6-difluoroaniline

2-Ethoxy-4,6-difluoroaniline

Cat. No.: B13318190
M. Wt: 173.16 g/mol
InChI Key: RDWWKUIASSGVAI-UHFFFAOYSA-N
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Description

2-Ethoxy-4,6-difluoroaniline is an organic compound with the molecular formula C8H9F2NO It is a derivative of aniline, where the hydrogen atoms at positions 4 and 6 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4,6-difluoroaniline typically involves multiple steps. One common method starts with the preparation of an intermediate, such as 2-ethoxy-4,6-dihydroxypyrimidine. This intermediate is then chlorinated using phosphorus oxychloride to obtain 2-ethoxy-4,6-dichloropyrimidine. Finally, the dichloropyrimidine is fluorinated using a fluorinating agent like potassium fluoride at elevated temperatures to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to improve yield and efficiency. For example, the use of continuous-flow reactors can enhance the reaction rate and product purity. Additionally, the choice of solvents and catalysts can be tailored to minimize side reactions and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4,6-difluoroaniline can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

2-Ethoxy-4,6-difluoroaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-ethoxy-4,6-difluoroaniline involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoroaniline
  • 4-Fluoroaniline
  • 2,4-Difluoroaniline
  • 4-Ethoxy-2,6-difluoroaniline

Uniqueness

2-Ethoxy-4,6-difluoroaniline is unique due to the presence of both ethoxy and difluoro substituents on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets. Compared to similar compounds, it offers a unique balance of electronic and steric effects, making it valuable in various applications .

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

2-ethoxy-4,6-difluoroaniline

InChI

InChI=1S/C8H9F2NO/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4H,2,11H2,1H3

InChI Key

RDWWKUIASSGVAI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)F)F)N

Origin of Product

United States

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